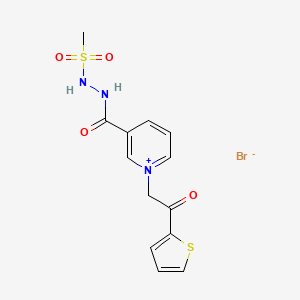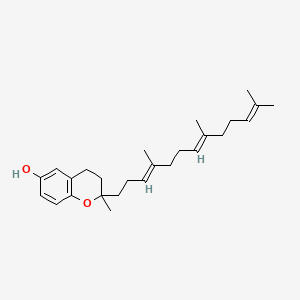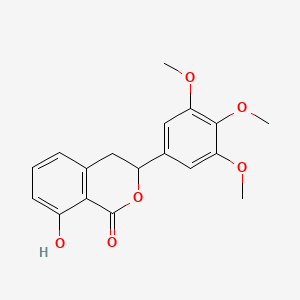![molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
描述
benzothieno[2,3-b][1,5]benzodiazepine maleate, is a novel atypical antipsychotic drug. It was developed to address the limitations of existing antipsychotic medications, particularly in terms of reducing extrapyramidal side effects and improving efficacy in treatment-resistant patients .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Y-931 involves multiple steps, starting from the appropriate benzothieno and benzodiazepine precursors. The key steps include:
Formation of the benzothieno[2,3-b][1,5]benzodiazepine core: This involves the cyclization of the benzothieno and benzodiazepine intermediates under specific conditions.
Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent.
Piperazine substitution: The 4-methylpiperazin-1-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Y-931 follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Types of Reactions:
Oxidation: Y-931 undergoes oxidation reactions, particularly in the presence of enzymatic systems like horseradish peroxidase and glutathione.
Reduction: While specific reduction reactions are less documented, the compound’s structure suggests potential reduction at the benzodiazepine ring.
Substitution: Nucleophilic substitution reactions are involved in the synthesis, particularly for introducing the piperazine group.
Common Reagents and Conditions:
Oxidation: Horseradish peroxidase, glutathione, and hydrogen peroxide are commonly used.
Substitution: Nucleophilic agents like piperazine derivatives under controlled temperatures and solvents.
Major Products:
Oxidation: The major products include oxidized metabolites of Y-931.
Substitution: The primary product is the substituted benzothieno[2,3-b][1,5]benzodiazepine derivative.
科学研究应用
Y-931 has been extensively studied for its potential as an atypical antipsychotic drug. Its applications include:
Chemistry: Used as a model compound to study the oxidation behavior of antipsychotic drugs.
Industry: Potential use in the development of new antipsychotic medications with reduced side effects.
作用机制
Y-931 exerts its effects by interacting with multiple neurotransmitter receptors. It has a high affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor interaction is believed to contribute to its antipsychotic effects and lower risk of extrapyramidal side effects. Additionally, Y-931 demonstrates neuroprotective properties by ameliorating N-methyl-D-aspartate receptor hypofunction .
Similar Compounds:
Olanzapine: A thienobenzodiazepine derivative with structural similarities to Y-931 but without the risk of agranulocytosis.
Uniqueness of Y-931:
Lower Risk of Side Effects: Unlike clozapine, Y-931 does not significantly increase the risk of agranulocytosis.
Neuroprotective Properties: Y-931 shows potent protective action against neurotoxicity, which is not as pronounced in other antipsychotics.
属性
分子式 |
C20H19FN4S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothiolo[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H19FN4S/c1-24-8-10-25(11-9-24)19-18-14-4-2-3-5-17(14)26-20(18)23-16-12-13(21)6-7-15(16)22-19/h2-7,12,23H,8-11H2,1H3 |
InChI 键 |
ILMHNKKMKWQVCE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)F)NC4=C2C5=CC=CC=C5S4 |
同义词 |
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine maleate Y 931 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)
![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)


![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
![2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide](/img/structure/B1241358.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)


![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)
